molecular formula C10H17NO2 B14598470 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 61198-54-7

2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14598470
CAS No.: 61198-54-7
M. Wt: 183.25 g/mol
InChI Key: BURARSGIRPWOSV-UHFFFAOYSA-N
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Description

2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound with a unique structure that includes an oxazole ring

Preparation Methods

The synthesis of 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-4,5-dihydro-1,3-oxazole with 4-methoxybut-1-en-1-yl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazole compounds.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents such as sodium methoxide or sodium ethoxide.

Scientific Research Applications

2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be compared with similar compounds such as:

Properties

CAS No.

61198-54-7

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(4-methoxybut-1-enyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C10H17NO2/c1-10(2)8-13-9(11-10)6-4-5-7-12-3/h4,6H,5,7-8H2,1-3H3

InChI Key

BURARSGIRPWOSV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C=CCCOC)C

Origin of Product

United States

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